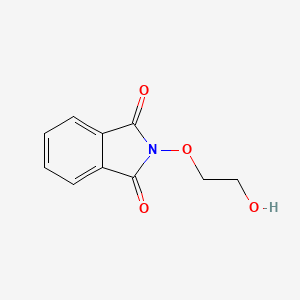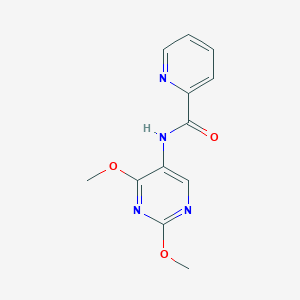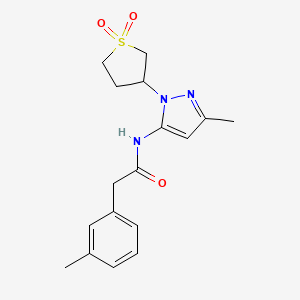
N,2-bis(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(4-fluorophenyl)acetamide: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to an acetamide moiety
Mechanism of Action
Target of Action
N,2-bis(4-fluorophenyl)acetamide, also known as CRL-40,940 or flmodafinil, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are the dopamine transporters in the brain.
Mode of Action
As a weak dopamine reuptake inhibitor, this compound likely interacts with its targets by binding to the dopamine transporters, thereby inhibiting the reuptake of dopamine . This results in an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission.
Biochemical Pathways
Given its similarity to modafinil and its role as a dopamine reuptake inhibitor, it is likely that it affects the dopaminergic pathways in the brain . The downstream effects of this could include increased wakefulness and alertness, improved cognitive function, and potential mood enhancement.
Pharmacokinetics
Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion, leading to high bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as a dopamine reuptake inhibitor. By increasing the extracellular concentrations of dopamine, it could enhance dopaminergic neurotransmission, leading to effects such as increased wakefulness and alertness, improved cognitive function, and potential mood enhancement .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially influencing their function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of N,2-bis(4-fluorophenyl)acetamide in animal models. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride in the presence of acetic acid. This reaction occurs at elevated temperatures, around 50°C, and results in the formation of N-(4-fluorophenyl)acetamide. Further reactions involving additional 4-fluoroaniline and appropriate catalysts lead to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,2-bis(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts are used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted phenylacetamides, and various amine derivatives.
Scientific Research Applications
N,2-bis(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Modafinil: A wakefulness-promoting agent with a similar structure but different pharmacological properties.
Flmodafinil: A derivative of modafinil with enhanced potency and similar wakefulness-promoting effects.
Adrafinil: Another related compound that is metabolized into modafinil in the body.
Uniqueness: N,2-bis(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Its ability to act as a selective dopamine reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N,2-bis(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGBGHMQHFNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methylpiperidin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2884806.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2884808.png)
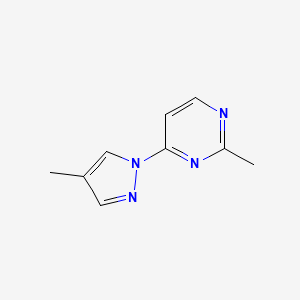
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2884811.png)
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

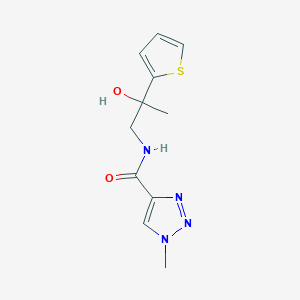
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)
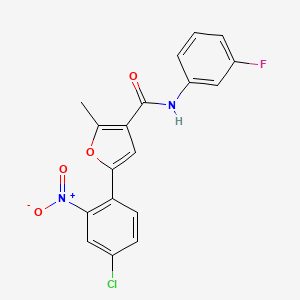
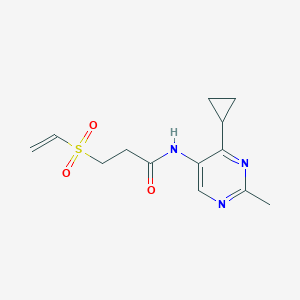
![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)
